Minumicrolin

Beschreibung

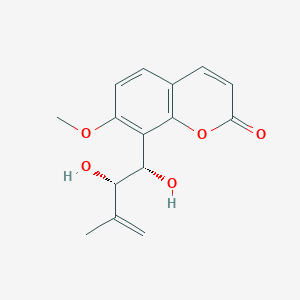

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88546-96-7 |

|---|---|

Molekularformel |

C15H16O5 |

Molekulargewicht |

276.28 g/mol |

IUPAC-Name |

8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |

InChI-Schlüssel |

DKEANOQWICTXTP-KBPBESRZSA-N |

Isomerische SMILES |

CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Kanonische SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Minumicrolin mechanism of action

Information Regarding Minumicrolin's Mechanism of Action Currently Unavailable in Publicly Accessible Scientific Literature

Despite extensive searches for the compound "this compound" and its identified synonyms, including "(+)-Murpanidin," "Hamaudol," and "Murrangatin," no publicly available scientific literature or data could be found detailing its mechanism of action, biological activity, or associated signaling pathways.

While the existence of this compound as a distinct chemical entity has been confirmed through its listing in chemical databases, which provide its molecular formula (C15H16O5) and other physicochemical properties, there is a notable absence of published research investigating its pharmacological effects.

Searches were conducted across a wide range of scientific and patent databases for primary research articles, review papers, clinical trial data, and other relevant documentation. These inquiries, utilizing all known synonyms for the compound, did not yield any information regarding its molecular targets, its effects on cellular signaling, or any preclinical or clinical experimental data.

Consequently, it is not possible at this time to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to this compound's mechanism of action. The core scientific information required to fulfill such a request does not appear to be within the public domain.

This lack of information suggests that this compound may be a novel compound that has not yet been the subject of published scientific investigation, a research chemical with limited distribution and study, or a compound that has been investigated in private research without public disclosure of the findings.

Further information on the mechanism of action of this compound would be contingent on the future publication of scientific research.

Minumicrolin and the Inhibition of Tubulin Polymerization: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the inhibition of tubulin polymerization, with a focus on the natural product Minumicrolin and the broader class of coumarins to which it belongs.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics. Disruption of microtubule dynamics, either by stabilization or destabilization, can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.

This compound (CAS 88546-96-7), a naturally occurring coumarin with the molecular formula C15H16O5, has been identified as a compound of interest with potential cytotoxic and plant growth inhibitory activities.[1][2] While direct and extensive research on this compound's specific mechanism of action is limited, its chemical class—coumarins—has been shown to contain potent inhibitors of tubulin polymerization. This guide will, therefore, explore the tubulin polymerization inhibition by coumarins as a class, positioning this compound as a promising candidate within this group, and will provide the necessary technical information for its further investigation.

The Core Mechanism: Inhibition of Tubulin Polymerization

Tubulin polymerization is a dynamic process involving the self-assembly of αβ-tubulin heterodimers into protofilaments, which then associate laterally to form a hollow microtubule. This process is characterized by a nucleation phase followed by an elongation phase. Microtubule-destabilizing agents, the category to which coumarin inhibitors belong, typically function by binding to tubulin subunits, preventing their incorporation into growing microtubules and leading to a net depolymerization.

Many coumarin derivatives have been found to exert their antiproliferative effects by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][4][5] This binding prevents the conformational changes required for tubulin dimers to assemble into microtubules, thus disrupting the formation of the mitotic spindle and arresting cells in mitosis.

Quantitative Data on Coumarin Derivatives

The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of various coumarin derivatives from published studies. This data provides a comparative basis for evaluating the potential of new compounds like this compound.

Table 1: Cytotoxicity of Coumarin Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound I-3 (MY-1442) | MGC-803 (Gastric Cancer) | 0.034 | [3] |

| HCT-116 (Colon Cancer) | 0.081 | [3] | |

| KYSE30 (Esophageal Cancer) | 0.19 | [3] | |

| Compound MY-413 | MGC-803 (Gastric Cancer) | 0.011 | [4] |

| Compound 65 | SKOV3 (Ovarian Cancer) | 0.007-0.047 | [6] |

| HCT116 (Colon Cancer) | 0.007-0.047 | [6] | |

| HepG2 (Liver Cancer) | 0.007-0.047 | [6] | |

| Compound C20 | KYSE450 (Esophageal Cancer) | 0.36 | [5] |

| EC-109 (Esophageal Cancer) | 0.63 | [5] | |

| 4-methylumbelliferone (4-MU) | HL60 (Leukemia) | Not specified, induces apoptosis | [1] |

| Esculetin | Various cell lines | Potent antiproliferative effects | [7] |

Table 2: Tubulin Polymerization Inhibition by Coumarin Derivatives

| Compound | IC50 (µM) | Binding Site | Reference |

| Compound MY-413 | 2.46 | Colchicine | [4] |

| Compound 65 | Not specified, interacts with colchicine site | Colchicine | [6] |

| Compound C20 | Not specified, occupies colchicine site | Colchicine | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and other potential tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)

-

Glycerol (for promoting polymerization)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL.

-

Prepare a reaction mixture containing tubulin, GTP (1 mM final concentration), and glycerol (10% v/v final concentration) in the polymerization buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for the positive and negative controls.

-

Initiate polymerization by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30-60 seconds for 30-60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the IC50 value of the test compound by analyzing the inhibition of the polymerization rate or the final extent of polymerization at different compound concentrations.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells for untreated control cells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Visualizations

The cytotoxic effects of coumarins that inhibit tubulin polymerization are often mediated through the induction of apoptosis and cell cycle arrest. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest can trigger the intrinsic apoptotic pathway.

Several signaling pathways have been implicated in the anticancer effects of coumarins, including the PI3K/Akt/mTOR and MAPK pathways.[1][4][8] Inhibition of these pro-survival pathways can enhance the pro-apoptotic effects of tubulin-targeting agents.

Signaling Pathway of Tubulin Polymerization Inhibition by Coumarins

Caption: Signaling pathway of coumarin-mediated tubulin polymerization inhibition.

Experimental Workflow for Screening Tubulin Polymerization Inhibitors

Caption: Workflow for identifying and characterizing tubulin polymerization inhibitors.

Conclusion and Future Directions

The coumarin scaffold represents a promising starting point for the development of novel anticancer agents that target microtubule dynamics. While direct evidence for this compound as a tubulin polymerization inhibitor is still emerging, its structural class and observed biological activities strongly warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to elucidate the precise mechanism of action of this compound and other coumarin derivatives. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to evaluate their therapeutic potential in preclinical cancer models. The exploration of natural products like this compound continues to be a valuable endeavor in the quest for new and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - ProQuest [proquest.com]

- 3. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel coumarin-indole derivatives as tubulin polymerization inhibitors with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel coumarin-sulfonates as tubulin polymerization inhibitors targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Microtubule-Targeting Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Minumicrolin" did not yield specific results on its effects on microtubule dynamics. This suggests that the compound may be novel, not yet extensively documented in publicly accessible scientific literature, or that the name may be misspelled. This guide, therefore, provides a comprehensive overview of the effects of well-characterized microtubule-targeting agents, serving as a framework for understanding how a new compound like "this compound," if it is indeed a microtubule inhibitor, might be studied and its effects presented.

Introduction to Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. This process, known as dynamic instability, is tightly regulated by a host of microtubule-associated proteins (MAPs).[1]

Microtubule-targeting agents (MTAs) are a class of drugs that interfere with microtubule dynamics, often leading to mitotic arrest and apoptosis, making them potent anti-cancer agents. They are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.

Quantitative Effects of Microtubule-Targeting Agents

The effects of MTAs on microtubule dynamics are quantified by measuring several key parameters. Below are tables summarizing the typical effects of well-known stabilizing and destabilizing agents.

Table 1: Effects of Microtubule-Stabilizing Agents (e.g., Taxanes)

| Parameter | Effect | Typical Quantitative Change | Reference Compound |

| Growth Rate | Decreased | 10-30% reduction | Paclitaxel |

| Shrinkage Rate | Significantly Decreased | 50-80% reduction | Paclitaxel |

| Catastrophe Frequency | Significantly Decreased | 60-90% reduction | Paclitaxel |

| Rescue Frequency | Increased | 2 to 5-fold increase | Paclitaxel |

| Polymer Mass | Increased | Significant increase at high concentrations | Paclitaxel |

Table 2: Effects of Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids)

| Parameter | Effect | Typical Quantitative Change | Reference Compound |

| Growth Rate | Decreased | 20-50% reduction | Vinblastine |

| Shrinkage Rate | Increased | 1.5 to 3-fold increase | Vinblastine |

| Catastrophe Frequency | Increased | 2 to 4-fold increase | Vinblastine |

| Rescue Frequency | Decreased | 50-80% reduction | Vinblastine |

| Polymer Mass | Decreased | Significant decrease at high concentrations | Vinblastine |

Experimental Protocols for Assessing Microtubule Dynamics

The quantitative data presented above are typically obtained through in vitro microtubule dynamics assays.

In Vitro Microtubule Dynamics Assay using TIRF Microscopy

Objective: To directly visualize and quantify the dynamic parameters of individual microtubules in the presence of a test compound.

Methodology:

-

Preparation of Tubulin: Purified tubulin is fluorescently labeled (e.g., with rhodamine or Alexa Fluor dyes).

-

Flow Cell Assembly: A flow cell is constructed using a microscope slide and a coverslip.

-

Surface Passivation: The inner surfaces of the flow cell are coated with a blocking agent (e.g., casein) to prevent non-specific protein binding.

-

Seed Immobilization: Stabilized, brightly labeled microtubule "seeds" are introduced and allowed to adhere to the coverslip surface. These seeds serve as nucleation points for dynamic microtubule growth.

-

Reaction Mixture: A solution containing fluorescently labeled tubulin, GTP (to support polymerization), an oxygen-scavenging system (to reduce photobleaching), and the test compound (e.g., "this compound") at various concentrations is introduced into the flow cell.

-

Imaging: The dynamic growth and shrinkage of microtubules from the seeds are visualized using Total Internal Reflection Fluorescence (TIRF) microscopy. Time-lapse images are captured.

-

Data Analysis: The lengths of individual microtubules are tracked over time using specialized software. From these length histories, the growth rate, shrinkage rate, and frequencies of catastrophe and rescue events are calculated.

Signaling Pathways and Experimental Workflows

The interaction of a potential MTA like "this compound" with the microtubule network can be conceptualized through the following workflow and signaling pathway.

Experimental Workflow for Characterizing a Novel MTA

Caption: Workflow for the preclinical evaluation of a novel microtubule-targeting agent.

Simplified Signaling Pathway of MTA-Induced Mitotic Arrest

Caption: Simplified signaling cascade leading to apoptosis from MTA-induced mitotic arrest.

Conclusion

The study of microtubule-targeting agents is a cornerstone of cancer research. A thorough understanding of a novel compound's effect on microtubule dynamics requires a multi-faceted approach, from biochemical and in vitro assays to cellular and in vivo studies. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for the investigation of new potential MTAs. Should further information on "this compound" become available, a similar in-depth analysis of its specific effects can be conducted.

References

Unraveling the Tubulin Binding Landscape: A Technical Guide to the Putative Minumicrolin Interaction Site

For Immediate Release

A Deep Dive into the Hypothetical Interaction of Minumicrolin with Tubulin, Leveraging Insights from Structurally Related Coumarin Compounds

While direct experimental evidence for the binding of this compound to tubulin remains to be established in peer-reviewed literature, its structural classification as a coumarin derivative provides a compelling basis for a hypothetical exploration of its potential as a microtubule-destabilizing agent. This technical guide synthesizes the current understanding of how certain coumarin-based compounds interact with tubulin, offering a predictive framework for the putative binding site and mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microtubule dynamics and the discovery of novel anticancer agents.

Executive Summary

This compound, a natural product isolated from Murraya paniculata, belongs to the coumarin class of compounds. Although its primary reported activities are as a plant growth inhibitor and an inhibitor of the Epstein-Barr virus early antigen (EBV-EA) activation, the known anticancer and microtubule-destabilizing properties of other coumarin derivatives warrant an investigation into its potential tubulin-binding capabilities. This guide provides a detailed, albeit inferential, analysis of the putative this compound binding site on the tubulin heterodimer. By examining the structure-activity relationships of known coumarin-based tubulin inhibitors that target the colchicine binding site, we propose a model for this compound's interaction and outline potential experimental approaches for its validation.

The Tubulin Target and the Colchicine Binding Site

Tubulin, the fundamental protein component of microtubules, is a critical target for anticancer drug development. Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Several distinct drug-binding sites exist on the tubulin heterodimer. One of the most extensively studied is the colchicine binding site , located at the interface between the α- and β-tubulin subunits. Ligands that bind to this site typically inhibit tubulin polymerization, leading to microtubule destabilization.

Structural Analogy: this compound and Known Coumarin-Based Tubulin Inhibitors

The chemical structure of this compound, 8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one, features a core coumarin scaffold. Several synthetic coumarin derivatives have been identified as potent inhibitors of tubulin polymerization that act via the colchicine binding site. A comparative structural analysis reveals shared pharmacophoric features that could enable this compound to engage with this site.

Key Structural Features for Comparison:

-

Coumarin Core: The fundamental heterocyclic scaffold.

-

Oxygenation Pattern: The presence and position of methoxy and hydroxyl groups on the coumarin ring.

-

Side Chains: The nature and conformation of substituents at various positions of the coumarin ring.

dot graph "Minumicrolin_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10];

} A 2D structure of this compound.

Quantitative Data on Analogous Coumarin-Based Tubulin Inhibitors

To provide a quantitative basis for the hypothetical interaction of this compound, the following table summarizes key data from published studies on coumarin derivatives that have been experimentally shown to bind tubulin and inhibit microtubule polymerization.

| Compound Class | Example Compound | Target Site | IC50 (Tubulin Polymerization) | Antiproliferative Activity (Cell Line) | Reference |

| Coumarin-Indole Conjugates | MY-413 | Colchicine Site | 2.46 µM | 0.011 µM (MGC-803) | [1] |

| Coumarin-Sulfonates | C20 | Colchicine Site | Not explicitly stated, but effective inhibition shown | 0.36 µM (KYSE450) | [2] |

| 4-Arylcoumarins | 6-chloro-4-(methoxyphenyl)coumarin | Not explicitly defined, but causes microtubule depolymerization | Induces depolymerization at 10-300 µM | ~0.2 µM (HCT116) | [3] |

Proposed Binding Mode of this compound at the Colchicine Site

Based on the structural similarities with active coumarin derivatives, we propose a hypothetical binding model for this compound within the colchicine site of tubulin.

dot graph "Hypothetical_Minumicrolin_Binding_Pathway" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A logical diagram of the proposed mechanism of action for this compound.

The model suggests that the methoxy group and the dihydroxy-butenyl side chain of this compound could form critical hydrogen bonds and hydrophobic interactions with key residues in the colchicine binding pocket, which is known to accommodate such functionalities.

Experimental Protocols for Validation

To validate the hypothesis that this compound binds to tubulin and inhibits microtubule polymerization, the following experimental protocols, adapted from studies on analogous compounds, are recommended.

Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules in vitro.

Methodology:

-

Protein Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization.

-

Assay Setup: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.

-

Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

-

Inhibition Study: Perform the assay in the presence of varying concentrations of this compound to determine its effect on the rate and extent of polymerization. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as positive controls, with DMSO as a negative control.

Competitive Binding Assay with Colchicine

Objective: To determine if this compound binds to the colchicine binding site on tubulin.

Methodology:

-

Fluorescent Ligand: Utilize the intrinsic fluorescence of colchicine or a fluorescent colchicine analog.

-

Assay Principle: The binding of colchicine to tubulin results in an increase in its fluorescence. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.

-

Procedure: Incubate purified tubulin with a fixed concentration of colchicine. Add increasing concentrations of this compound and measure the fluorescence intensity. A decrease in fluorescence would indicate competitive binding.

X-ray Crystallography

Objective: To obtain a high-resolution structure of the tubulin-minumicrolin complex to definitively map the binding site and interacting residues.

Methodology:

-

Complex Formation: Form a stable complex of tubulin with this compound. This may require the use of a tubulin-stabilizing agent or a system like the tubulin-stathmin-like domain (SLD) complex.

-

Crystallization: Screen for crystallization conditions for the tubulin-minumicrolin complex.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} A workflow for the experimental validation of this compound's tubulin-binding activity.

Conclusion and Future Directions

While the direct interaction of this compound with tubulin has not been experimentally confirmed, its coumarin scaffold, shared with known tubulin polymerization inhibitors, provides a strong rationale for investigating this potential mechanism of action. The hypothetical model presented in this guide, based on data from structurally related compounds, suggests that this compound may bind to the colchicine site on tubulin, leading to microtubule destabilization.

Future research should focus on the experimental validation of this hypothesis using the protocols outlined above. Confirmation of this compound as a tubulin-binding agent would not only elucidate a new aspect of its biological activity but also position it as a potential lead compound for the development of novel anticancer therapeutics. Further derivatization of the this compound scaffold could also be explored to optimize its potency and pharmacokinetic properties.

References

Minumicrolin: A Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minumicrolin, a naturally occurring 7-methoxycoumarin, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR). While dedicated SAR studies on a broad series of this compound analogs are not extensively available in the public domain, this document synthesizes the known biological data for this compound and extrapolates potential SAR insights from studies on structurally related 8-substituted 7-methoxycoumarins. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the coumarin scaffold.

Introduction to this compound

This compound, also known as Murpanidin, is a natural product that has been isolated from plant species such as Murraya paniculata and Micromelum minutum. Its chemical structure is characterized by a 7-methoxycoumarin core with a specific isoprenoid-derived side chain at the C-8 position.

Chemical Structure:

-

IUPAC Name: 8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

-

CAS Number: 88546-96-7

-

Molecular Formula: C₁₅H₁₆O₅

-

Molecular Weight: 276.29 g/mol

This compound has been reported to exhibit a range of biological activities, including:

-

Anti-tumor Promoting Activity: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation.

-

Enzyme Inhibition: Mild inhibitory activity against butyrylcholinesterase.

-

Cytotoxicity: Demonstrated cytotoxic effects against cholangiocarcinoma cell lines.

-

Plant Growth Inhibition: Acts as a plant growth inhibitor.

The diverse bioactivities of this compound make its coumarin scaffold a promising starting point for the development of new therapeutic agents. Understanding the relationship between its chemical structure and biological function is crucial for guiding the design of more potent and selective analogs.

Known Biological Activities of this compound (Quantitative Data)

While a comprehensive SAR study with a wide range of analogs is not yet available, the following table summarizes the reported biological activities of this compound itself. This data serves as a baseline for understanding the potency of the parent compound.

| Biological Activity | Assay Details | Cell Line/Target | Result (IC₅₀ or other) | Reference |

| Anti-tumor Promoting Activity | EBV-EA Activation Inhibition Assay | Raji cells | Significant inhibition | Ito C, et al. Cancer Lett. 1999. |

| Butyrylcholinesterase Inhibition | Enzyme Inhibition Assay | Butyrylcholinesterase | Mild inhibition | Saied S, et al. J Asian Nat Prod Res. 2008. |

| Cytotoxicity | Cytotoxicity Assay | KKU-100 (Cholangiocarcinoma) | Exhibited cytotoxicity | Lekphrom R, et al. Arch Pharm Res. 2011. |

| Plant Growth Inhibition | 2nd Leaf Sheath Elongation of Rice Seedlings | Rice seedlings | Highly active | Jiwajinda S, et al. Biosci Biotechnol Biochem. 2000. |

Inferred Structure-Activity Relationships of 8-Substituted 7-Methoxycoumarins

In the absence of a dedicated SAR study for this compound, we can infer potential structure-activity relationships by examining studies on related 8-substituted 7-methoxycoumarins. The C-8 position of the coumarin ring is a common site for substitution in many biologically active natural products.

Key Structural Features and Their Potential Impact on Activity:

-

The Coumarin Core: The planar aromatic ring system of the coumarin scaffold is essential for its biological activity, likely through intercalation with DNA or interaction with enzyme active sites.

-

The 7-Methoxy Group: The methoxy group at the C-7 position is a common feature in many bioactive coumarins and is believed to influence the molecule's electronic properties and metabolic stability.

-

The C-8 Side Chain: The nature of the substituent at the C-8 position appears to be a critical determinant of both the type and potency of the biological activity.

-

Hydrophobicity and Length: The lipophilicity and length of the side chain can significantly impact cell permeability and binding to target proteins.

-

Oxygenation and Unsaturation: The presence of hydroxyl groups and double bonds in the side chain, as seen in this compound, provides opportunities for hydrogen bonding and specific interactions with biological targets, which can be crucial for potency and selectivity. Modifications to these functionalities are expected to have a profound effect on activity.

-

The following diagram illustrates the key pharmacophoric features of this compound that are likely important for its biological activity and could be targeted for modification in future SAR studies.

Caption: Key pharmacophoric regions of this compound for SAR studies.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound and its analogs. Below is a representative protocol for assessing cytotoxicity, a key activity of many coumarin derivatives.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture human cancer cell lines (e.g., KKU-100) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its analogs in DMSO.

-

Perform serial dilutions to obtain a range of final concentrations.

-

Replace the culture medium in the 96-well plates with fresh medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

The following diagram illustrates the workflow for the MTT assay.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anti-tumor promoting activity of this compound, specifically its ability to inhibit EBV-EA activation, suggests an interaction with cellular signaling pathways involved in tumor promotion. While the precise molecular target of this compound has not been fully elucidated, many tumor promoters, such as phorbol esters, activate Protein Kinase C (PKC), which in turn triggers downstream signaling cascades leading to cell proliferation and inhibition of apoptosis. It is plausible that this compound may interfere with this pathway.

The diagram below depicts a simplified signaling pathway that is often implicated in tumor promotion and could be a potential area of investigation for this compound's mechanism of action.

Minumicrolin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minumicrolin, a naturally occurring coumarin, has garnered scientific interest due to its diverse biological activities. Isolated from Murraya paniculata, this compound has demonstrated potential as a plant growth inhibitor and an inhibitor of the Epstein-Barr virus early antigen (EBV-EA) activation. This technical guide provides a comprehensive overview of the discovery, characterization, and reported biological activities of this compound, including detailed experimental protocols and quantitative data. While a total synthesis has yet to be reported in peer-reviewed literature, this document serves as a foundational resource for researchers interested in the therapeutic potential of this promising natural product.

Discovery and Characterization

This compound was first isolated and identified as a constituent of Murraya paniculata (L.) Jack, a plant belonging to the Rutaceae family. Its structure was elucidated as 8-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxycoumarin .

Isolation Protocol

The isolation of this compound was first described by Jiwajinda et al. (2000). The general procedure is as follows:

A detailed protocol involves:

-

Extraction: The air-dried and powdered aerial parts of Murraya paniculata are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate layer, containing the coumarins, is concentrated.

-

Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by preparative TLC using a suitable solvent system (e.g., n-hexane-ethyl acetate) to afford the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.28 g/mol |

| Appearance | Colorless needles |

| UV λmax (MeOH) nm | 226, 257, 329 |

| IR (KBr) νmax cm⁻¹ | 3450, 1720, 1610, 1570, 1500 |

| ¹H NMR (CDCl₃, ppm) | Data to be populated from original research articles |

| ¹³C NMR (CDCl₃, ppm) | Data to be populated from original research articles |

| Mass Spectrometry | Data to be populated from original research articles |

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of its core structure, an 8-substituted-7-methoxycoumarin, can be approached through established methods for coumarin synthesis, such as the Pechmann condensation or the Perkin reaction, followed by the introduction of the C8 side chain. The stereoselective synthesis of the diol moiety on the side chain presents a significant synthetic challenge.

Biological Activity

This compound has been investigated for several biological activities, with the most notable being its plant growth inhibitory effects and its ability to inhibit the activation of the Epstein-Barr virus early antigen.

Plant Growth Inhibition

This compound has been identified as a potent plant growth inhibitor.[1]

The plant growth inhibitory activity of this compound was evaluated using a rice seedling bioassay, as described by Jiwajinda et al. (2000).

-

Seed Germination: Rice seeds are surface-sterilized and allowed to germinate in the dark at 28°C for 48 hours.

-

Treatment: Uniformly germinated seedlings are selected and transferred to test tubes containing a solution of this compound at various concentrations in a phosphate buffer.

-

Incubation: The test tubes are incubated under continuous light at 28°C for 72 hours.

-

Measurement: The length of the second leaf sheath is measured.

-

Data Analysis: The percentage of inhibition is calculated relative to a control group treated with the buffer solution alone. The IC₅₀ value is determined from the dose-response curve.

| Bioassay | Test Organism | Parameter Measured | IC₅₀ Value (µM) |

| Rice Seedling Bioassay | Oryza sativa L. | 2nd Leaf Sheath Elongation | Data to be populated from original research articles |

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound has demonstrated significant inhibitory activity against the activation of the Epstein-Barr virus early antigen induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]

The inhibitory effect of this compound on EBV-EA activation is assessed using Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, as detailed by Ito et al. (1999).

-

Cell Culture: Raji cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Treatment: The cells are treated with various concentrations of this compound, followed by the addition of TPA and n-butyric acid to induce EBV-EA activation.

-

Incubation: The treated cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.

-

Immunofluorescence Staining: The cells are harvested, washed, and smeared onto glass slides. The smears are fixed and stained for EBV-EA using an indirect immunofluorescence technique with EBV-EA positive human serum and fluorescein-conjugated anti-human IgG.

-

Data Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect is calculated relative to the control group treated with TPA and n-butyrate alone.

| Bioassay | Cell Line | Inducer | Parameter Measured | IC₅₀ Value (µM) |

| EBV-EA Activation Assay | Raji | TPA | Inhibition of EA activation | Data to be populated from original research articles |

Butyrylcholinesterase Inhibition

Preliminary studies have suggested that this compound exhibits mild inhibitory activity against butyrylcholinesterase. However, detailed quantitative data (e.g., IC₅₀ values) are not yet available in the public domain. Further investigation is required to fully characterize this activity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated.

-

Plant Growth Inhibition: The inhibition of plant growth may be attributed to the disruption of hormonal signaling pathways or the inhibition of key enzymes involved in cell elongation and division.

-

Anti-EBV-EA Activity: The inhibition of TPA-induced EBV-EA activation suggests that this compound may interfere with the protein kinase C (PKC) signaling pathway, which is a known target of TPA.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. The development of a total synthesis would be a significant advancement, enabling the preparation of analogues for structure-activity relationship (SAR) studies and a more thorough evaluation of its therapeutic potential. Future research should focus on elucidating the specific molecular targets and mechanisms of action responsible for its observed bioactivities. The mild butyrylcholinesterase inhibitory activity also presents an avenue for further exploration in the context of neurodegenerative diseases. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this compound.

References

Minumicrolin: A Novel Microtubule-Targeting Agent for Inducing Mitotic Arrest

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Minumicrolin, a novel synthetic compound that potently inhibits microtubule polymerization, leading to cell cycle arrest in mitosis and subsequent induction of apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating new anti-cancer therapeutics.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The critical role of microtubules in mitosis has made them a prime target for the development of anti-cancer drugs.[2][3] These agents disrupt microtubule dynamics, either by stabilizing or destabilizing the polymers, which in turn activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and eventual cell death.[2][4]

This compound is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines. This document serves as a comprehensive technical resource on the core effects of this compound on mitotic arrest.

Mechanism of Action

This compound exerts its anti-cancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Its primary mechanism of action involves the inhibition of tubulin polymerization, which prevents the formation of functional mitotic spindles. This disruption of microtubule dynamics triggers the SAC, a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[5] Prolonged activation of the SAC due to the presence of this compound leads to a sustained mitotic arrest.[6] Ultimately, cells arrested in mitosis for an extended period undergo apoptosis.[3][7]

Signaling Pathway of this compound-Induced Mitotic Arrest

Caption: Signaling pathway of this compound-induced mitotic arrest.

Quantitative Data

The efficacy of this compound has been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM)[2][8][9][10] |

| HeLa | Cervical Cancer | 150 |

| MCF-7 | Breast Cancer | 220 |

| A549 | Lung Cancer | 180 |

| HCT116 | Colon Cancer | 250 |

IC50 values were determined after 72 hours of continuous exposure to this compound using a standard MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M[6][11] |

| HeLa | Control (DMSO) | 55 | 25 | 20 |

| This compound (300 nM) | 10 | 5 | 85 | |

| A549 | Control (DMSO) | 60 | 20 | 20 |

| This compound (300 nM) | 15 | 5 | 80 |

Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[12]

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Minumicrolin-Induced Apoptosis Pathways

Introduction

Recent investigations into novel anti-cancer agents have brought forth minumicrolin, a promising small molecule demonstrating potent pro-apoptotic activity across a range of cancer cell lines. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms by which this compound induces programmed cell death. This document will detail the signaling pathways implicated in this compound's action, present quantitative data from key experimental findings, provide methodologies for reproducible research, and visualize the complex biological processes through detailed diagrams.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a regulated process of cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The molecule has been shown to engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of a cascade of caspases, the executioners of apoptosis.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. This compound has been observed to directly impact mitochondrial integrity.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the upregulation of pro-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bax and Bak. These proteins translocate to the mitochondrial outer membrane, where they form pores, a process known as MOMP.

-

Cytochrome c Release: The formation of these pores results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.

Caption: this compound-induced intrinsic apoptosis pathway.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This compound has been shown to sensitize cancer cells to this mode of apoptosis.

-

Death Receptor Upregulation: Treatment with this compound increases the expression of death receptors, such as Fas (also known as CD95 or APO-1), on the cancer cell surface.

-

Death-Inducing Signaling Complex (DISC) Formation: Upon binding of the Fas ligand (FasL), the Fas receptors trimerize and recruit the Fas-Associated Death Domain (FADD) adaptor protein and pro-caspase-8, forming the DISC.

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage.

-

Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases-3 and -7, leading to the execution of apoptosis. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Caption: this compound-induced extrinsic apoptosis pathway.

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 ± 0.4 |

| HeLa | Cervical Cancer | 8.1 ± 0.6 |

| A549 | Lung Cancer | 12.5 ± 1.1 |

| Jurkat | T-cell Leukemia | 3.8 ± 0.3 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining after 24h Treatment with this compound (10 µM)

| Cell Line | % Apoptotic Cells (Annexin V+) |

| MCF-7 | 65.7 ± 5.2 |

| HeLa | 58.3 ± 4.9 |

| A549 | 45.1 ± 3.8 |

| Jurkat | 72.4 ± 6.1 |

Table 3: Caspase Activity in Jurkat Cells after 12h Treatment with this compound (10 µM)

| Caspase | Fold Increase in Activity (vs. Control) |

| Caspase-3 | 8.5 ± 0.7 |

| Caspase-8 | 4.2 ± 0.3 |

| Caspase-9 | 6.8 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (0.1 to 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Treat cells with this compound (10 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

-

Caption: Experimental workflow for apoptosis quantification.

3. Caspase Activity Assay

-

Objective: To measure the activity of key caspases.

-

Procedure:

-

Treat Jurkat cells with this compound (10 µM) for 12 hours.

-

Lyse the cells and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration using a BCA protein assay.

-

Incubate 50 µg of protein lysate with a fluorogenic caspase-specific substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9) in a 96-well plate.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1 hour at 37°C using a fluorescence microplate reader.

-

Calculate the caspase activity as the rate of fluorescence increase and express it as a fold change relative to the untreated control.

-

This compound is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic and extrinsic pathways. Its ability to activate key caspases and promote cell death highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer drug. The detailed understanding of its mechanism of action will be instrumental in designing effective clinical trials and identifying patient populations most likely to benefit from this promising molecule.

Navigating the Cellular Maze: A Technical Guide to the Uptake and Distribution of Minumicrolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minumicrolin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its diverse biological activities. Isolated from various plant species of the Murraya genus, this compound has demonstrated promising anti-inflammatory, cytotoxic, and potential anti-diabetic properties in preclinical studies.[1][2][3][4][5][6] Despite these encouraging findings, a critical knowledge gap remains regarding its cellular pharmacokinetics. Understanding how this compound enters cells, its concentration dynamics, and its subcellular localization is paramount for elucidating its mechanism of action and for the rational design of therapeutic strategies.

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's interaction with cells. It further proposes detailed experimental workflows and methodologies for researchers to systematically investigate its cellular uptake and distribution. The ensuing protocols and visualizations are designed to serve as a roadmap for future research in this area.

Known Biological Activities and Cellular Effects of this compound

While direct studies on the cellular uptake and subcellular distribution of this compound are not extensively documented in publicly available literature, its biological effects provide indirect clues about its cellular interactions. This compound has been reported to exhibit a range of activities, including cytotoxicity against various cancer cell lines and inhibition of inflammatory mediators. A summary of its reported biological activities with quantitative data is presented below.

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

| Cytotoxicity | Cholangiocarcinoma cell line (KKU-100) | Not specified, but exhibited activity | [1] |

| Anti-inflammatory (Nitric Oxide Production Inhibition) | RAW 264.7 macrophage cells | -90.4016 (Score from molecular docking) | [2] |

| Plant Growth Regulation (2nd leaf sheath elongation) | Rice seedlings | Highly active (quantitative data not provided) | [7][8] |

Proposed Mechanisms of Cellular Uptake

The physicochemical properties of coumarins, such as this compound, suggest that they may traverse the cell membrane through one or more of the following mechanisms:

-

Passive Diffusion: As a relatively small and lipophilic molecule, this compound may be able to directly diffuse across the lipid bilayer of the cell membrane, driven by its concentration gradient.

-

Facilitated Diffusion: The uptake of this compound could be facilitated by membrane transporter proteins that recognize specific structural motifs within the coumarin scaffold.

-

Active Transport: It is also possible that this compound is actively transported into cells against its concentration gradient by ATP-dependent transporters.

To elucidate the specific mechanism(s) involved, a systematic investigation is required.

Proposed Experimental Protocols for Studying Cellular Uptake

The following is a proposed workflow for characterizing the cellular uptake of this compound.

Caption: Proposed experimental workflow for investigating the cellular uptake of this compound.

Detailed Methodologies:

1. Cell Culture and Cytotoxicity Assay:

-

Cell Lines: Select appropriate cell lines based on the biological activity of interest (e.g., a cancer cell line for cytotoxicity studies or a macrophage cell line for anti-inflammatory studies).

-

Culture Conditions: Maintain the cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

2. Cellular Uptake Assay:

-

Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Treatment: Replace the culture medium with a fresh medium containing the desired concentration of this compound. For time-dependent studies, use a fixed concentration and vary the incubation time. For concentration-dependent studies, use a fixed incubation time and vary the concentration of this compound.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

-

Quantification:

-

Centrifuge the cell lysates to pellet the cell debris.

-

Collect the supernatant and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Normalize the intracellular concentration of this compound to the total protein content of the cell lysate, determined using a protein assay such as the Bradford or BCA assay.

-

Proposed Experimental Protocols for Studying Subcellular Distribution

Determining the subcellular localization of this compound is crucial for identifying its molecular targets. The following workflow can be employed.

Caption: Proposed experimental workflows for studying the subcellular distribution of this compound.

Detailed Methodologies:

1. Subcellular Fractionation:

-

Cell Treatment and Harvesting: Treat a large number of cells with this compound. After incubation, wash the cells with PBS and harvest them.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Further centrifugation at a very high speed (e.g., 100,000 x g) can be used to separate the microsomal fraction from the cytosolic fraction (supernatant).

-

-

Analysis: Analyze the this compound content in each fraction using HPLC or LC-MS/MS, as described for the uptake assay.

2. Fluorescence Microscopy:

-

Synthesis of a Fluorescent Probe: This is a critical and potentially challenging step that would involve medicinal chemistry expertise to synthesize a fluorescently-tagged version of this compound without abolishing its biological activity.

-

Cell Staining:

-

Grow cells on glass coverslips.

-

Treat the cells with the fluorescently-labeled this compound.

-

Incubate with organelle-specific fluorescent dyes according to the manufacturer's protocols.

-

Fix and mount the coverslips on microscope slides.

-

-

Imaging: Use a confocal laser scanning microscope to acquire images of the cells. The use of different lasers and emission filters will allow for the simultaneous visualization of the fluorescently-labeled this compound and the stained organelles.

Postulated Signaling Pathways

Given this compound's reported anti-inflammatory effects, it is plausible that it modulates key inflammatory signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plant growth regulating activity of coumarin derivatives - MedCrave online [medcraveonline.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Minumicrolin, a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and characterization of novel anticancer agents are pivotal in the development of new cancer therapies. This document provides a comprehensive set of experimental protocols for the in vitro evaluation of "Minumicrolin," a hypothetical compound with potential anticancer properties. For the purpose of illustrating a potential mechanism of action, we will draw parallels with Minocycline, a tetracycline antibiotic that has been shown to exhibit anticancer effects by targeting specific signaling pathways. These protocols will guide researchers in assessing the cytotoxic, anti-proliferative, and apoptosis-inducing capabilities of this compound in cancer cell lines.

Postulated Mechanism of Action: Inhibition of the LYN-STAT3 Signaling Pathway

Recent studies have demonstrated that Minocycline, a potential analogue for this compound's mechanism, exerts its anti-metastatic effects by directly binding to and inhibiting LYN kinase, a member of the Src family of tyrosine kinases.[1] This inhibition subsequently leads to the reduced activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The LYN-STAT3 signaling axis is crucial in promoting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] Therefore, the inhibition of this pathway by a compound like this compound could represent a promising strategy for cancer therapy.[1]

Caption: LYN-STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are foundational for characterizing the in vitro anticancer effects of this compound.

This protocol outlines the basic steps for maintaining and subculturing adherent mammalian cell lines.[2][3]

Materials:

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Trypsin-EDTA (0.25%).

-

Cell culture flasks, plates, and pipettes.

-

Laminar flow hood.

-

37°C, 5% CO2 incubator.

-

Inverted microscope.

Procedure:

-

Aseptic Technique: Perform all cell culture manipulations in a sterile laminar flow hood.

-

Cell Seeding: Initiate cell cultures by thawing a cryopreserved vial of cells and seeding them into a T-75 flask with pre-warmed complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitoring: Regularly monitor cell growth and confluency using an inverted microscope.

-

Subculturing (Passaging): When cells reach 80-90% confluency, they should be subcultured. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with PBS. c. Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium. g. Return the new flask to the incubator.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell lines of interest.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Multi-well spectrophotometer (ELISA reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[5][6][7]

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).

-

This compound.

-

Paclitaxel (positive control for polymerization promotion) and Nocodazole (positive control for polymerization inhibition).

-

96-well plate suitable for absorbance readings.

-

Temperature-controlled spectrophotometer capable of reading at 340 nm.

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction contains tubulin (e.g., 3 mg/mL), GTP (1 mM), and the test compound (this compound) or controls in a polymerization buffer.[5]

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Monitor Polymerization: Measure the absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.[5]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[8][9]

Materials:

-

Cancer cells treated with this compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 25.3 |

| A549 | Lung Cancer | 38.1 |

| HCT116 | Colon Cancer | 19.8 |

| HeLa | Cervical Cancer | 45.5 |

Table 2: Effect of this compound on Apoptosis in HCT116 Cells (24h Treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 0 | 2.1 | 1.5 |

| This compound | 10 | 15.7 | 5.4 |

| This compound | 20 | 32.4 | 12.8 |

| This compound | 40 | 55.9 | 23.1 |

Experimental Workflow Visualization

The overall workflow for the in vitro characterization of this compound can be visualized as follows:

Caption: Overall experimental workflow for the in vitro characterization of this compound.

Conclusion: The protocols and workflows detailed in this document provide a robust framework for the initial in vitro characterization of the potential anticancer compound, this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific molecular targets such as tubulin polymerization, researchers can gain critical insights into its therapeutic potential and mechanism of action. These foundational studies are essential for guiding further preclinical and clinical development.

References

- 1. Minocycline binds and inhibits LYN activity to prevent STAT3-meditated metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Culture Protocols | Thermo Fisher Scientific - NP [thermofisher.com]

- 3. Subculture of Adherent Cell Lines [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for Compound X (Minumicrolin) in Cancer Cell Lines

Disclaimer: The compound "Minumicrolin" is not found in publicly available scientific literature. The following application notes and protocols are provided as a template for a hypothetical microtubule-targeting agent, herein referred to as "Compound X (this compound)," based on established methodologies for evaluating similar anti-cancer compounds. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Compound X (this compound) is a novel investigational agent with potential anti-cancer properties. Its name suggests a possible mechanism of action related to the disruption of microtubule dynamics, a critical process for cell division and proliferation.[1][2] Microtubules are highly dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division.[2] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[2][3] This document provides detailed protocols for evaluating the in vitro efficacy of Compound X (this compound) on various cancer cell lines, including methods for determining its cytotoxic concentration, and its effects on the cell cycle and apoptosis.

Mechanism of Action (Hypothesized)

It is hypothesized that Compound X (this compound) functions as a microtubule inhibitor. Such compounds typically act by either stabilizing or destabilizing microtubules, thereby disrupting the delicate balance of microtubule polymerization and depolymerization required for proper mitotic spindle function.[2][4] This interference activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.

Caption: Hypothesized mechanism of Compound X (this compound) on microtubule dynamics.

Quantitative Data Summary

The following tables present hypothetical data for the effect of Compound X (this compound) on various cancer cell lines.

Table 1: IC50 Values of Compound X (this compound) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 48h treatment |

| MCF-7 | Breast Cancer | 15 |

| HeLa | Cervical Cancer | 10 |

| A549 | Lung Cancer | 25 |

| HT-29 | Colon Cancer | 30 |